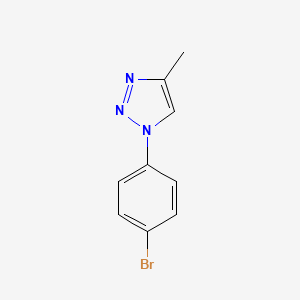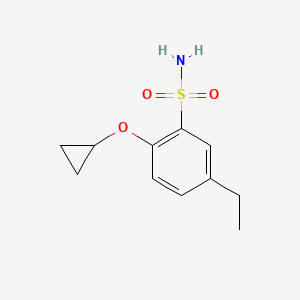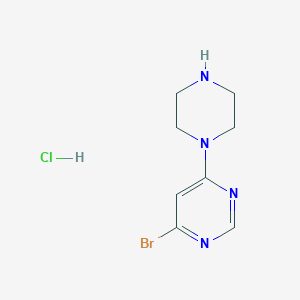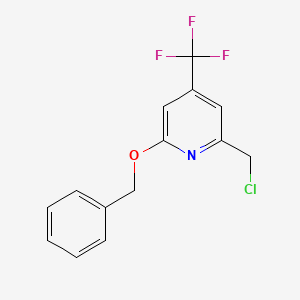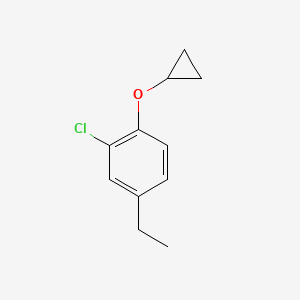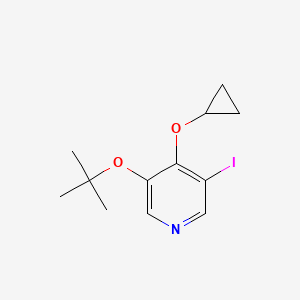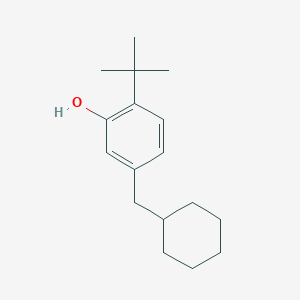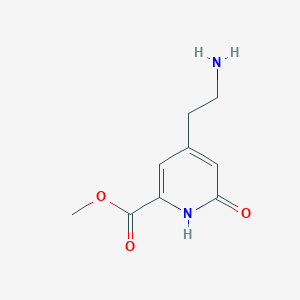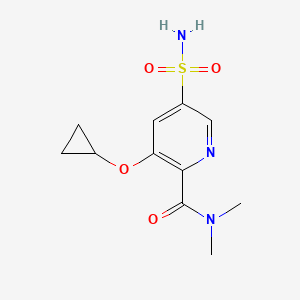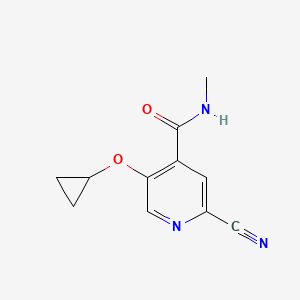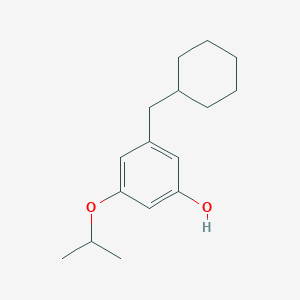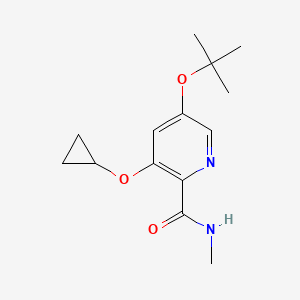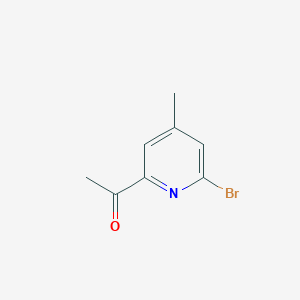
2-Bromo-4-methyl-6-acetylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-6-acetylpyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6-acetylpyridine typically involves the bromination of 4-methyl-6-acetylpyridine. One common method is the reaction of 4-methyl-6-acetylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-6-acetylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-6-acetylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-6-acetylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the acetyl group, making it less versatile in certain chemical reactions.
4-Methyl-6-acetylpyridine: Lacks the bromine atom, reducing its utility in substitution reactions.
2-Acetyl-4-methylpyridine: Similar structure but lacks the bromine atom, affecting its reactivity and applications
Uniqueness
2-Bromo-4-methyl-6-acetylpyridine is unique due to the presence of both the bromine atom and the acetyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H8BrNO |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-(6-bromo-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
Clave InChI |
XIYOJXAMLPRKEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


